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Introduction

2-Azidobenzaldehyde, also known as ortho-azidobenzaldehyde, is a bifunctional aromatic
compound featuring a highly reactive azide group (-Ns3) and an aldehyde group (-CHO)
positioned ortho to each other on a benzene ring. This unique structural arrangement makes it
an exceptionally versatile building block in modern organic and medicinal chemistry. The dual
reactivity of its functional groups allows for their participation in a wide array of chemical
transformations, often in a sequential or concerted manner, to construct complex molecular
architectures.[1]

The primary importance of 2-azidobenzaldehyde lies in its role as a key precursor for the
synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous
pharmaceuticals and bioactive compounds.[2][3][4] Its utility is particularly pronounced in the
construction of quinolines and quinazolines through innovative annulation strategies.[1][2][5]
The azide moiety serves as a precursor for nitrenes, a key functional group for Staudinger and
aza-Wittig reactions, and participates readily in 1,3-dipolar cycloadditions ("click chemistry").[2]
[6] The aldehyde group facilitates classical condensation and cyclization reactions. This guide
provides an in-depth overview of the synthesis, properties, and chemical applications of 2-
azidobenzaldehyde, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties
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2-Azidobenzaldehyde is a solid at room temperature with well-defined physical properties.[7]
Its key characteristics are summarized in the tables below.

Table 1: Physicochemical Properties of 2-

Azidobenzaldehyde

Property Value
Molecular Formula C7HsNsO
Molecular Weight 147.13 g/mol [7]
CAS Number 16714-25-3[7]
Appearance Solid

Melting Point 35°C

XLogP3 2.3[7]
Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Table 2: Spectroscopic Data for 2-Azidobenzaldehyde
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Technique Wavenumber/Shift Description

Strong, sharp absorption
Infrared (IR) Spectroscopy ~2117-2136 cm~1 characteristic of the azide (Ns)

asymmetric stretch.[8]

Strong absorption from the
~1685-1705 cm~—t carbonyl (C=0) stretch of the
aromatic aldehyde.[8][9][10]

Singlet corresponding to the

1H NMR Spectroscopy ~9.9-10.5 ppm ]
aldehydic proton (-CHO).[10]

Multiplets corresponding to the
~7.2-8.0 ppm )
four aromatic protons.

Signal for the aldehydic
13C NMR Spectroscopy ~190-195 ppm bonyl carbon.[10]
carbonyl carbon.

Signals for the aromatic

~120-140 ppm
carbons.

Mass Spectrometry (MS) m/z 147 Molecular ion peak [M]*.
Fragment corresponding to the

m/z 119

loss of N2 ([M-Nz]*).

Synthesis of 2-Azidobenzaldehyde

2-Azidobenzaldehyde can be reliably synthesized via several common routes starting from
commercially available precursors.[2] The two most prevalent and effective methods are
detailed below.

Method 1: Synthesis from 2-Aminobenzaldehyde (via
Diazotization)

This classic approach utilizes a Sandmeyer-type reaction, which involves the diazotization of a
primary aromatic amine followed by displacement of the diazonium group with an azide ion.
This method is robust and widely applicable for the synthesis of various aryl azides.
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Experimental Protocol:

o Diazotization: 2-Aminobenzaldehyde is dissolved in an aqueous solution of a strong mineral
acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of
sodium nitrite (NaNO2) is then added dropwise while maintaining the low temperature. The
reaction progress is monitored for the formation of the diazonium salt.

o Azidation: In a separate flask, a solution of sodium azide (NaNs) in water is prepared and
cooled. The freshly prepared, cold diazonium salt solution is added slowly to the sodium
azide solution. Vigorous nitrogen gas evolution is observed.

o Workup: After the addition is complete and gas evolution has ceased, the reaction mixture is
stirred for a short period. The product is then extracted into an organic solvent (e.g., diethyl
ether or ethyl acetate). The organic layer is washed with water and brine, dried over
anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield
crude 2-azidobenzaldehyde.

 Purification: The crude product can be purified by column chromatography on silica gel if
necessary.

Synthesis via Diazotization of 2-Aminobenzaldehyde.

Method 2: Synthesis from 2-Fluorobenzaldehyde
(Nucleophilic Aromatic Substitution)

This method involves the nucleophilic aromatic substitution (SnAr) of a halogen, typically
fluorine, with sodium azide. The electron-withdrawing aldehyde group activates the ortho-
positioned fluorine for displacement. This is often a high-yielding and clean reaction.[2]

Experimental Protocol:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, 2-
fluorobenzaldehyde (1.0 mmol) and sodium azide (NaNs, 1.5 mmol) are dissolved in
anhydrous dimethyl sulfoxide (DMSO, 2 mL).[8]

e Heating: The reaction mixture is heated in a sand bath to 70-90 °C for 2-3 hours. The
progress of the reaction is monitored by Thin Layer Chromatography (TLC).[8]
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Workup: After completion, the reaction mixture is cooled to room temperature and diluted
with deionized water. The aqueous phase is extracted several times with ethyl acetate.[8]

Purification: The combined organic fractions are washed with water and brine to remove
residual DMSO, then dried over anhydrous magnesium sulfate. The solvent is evaporated
under reduced pressure to afford the product, which can be further purified by column
chromatography if needed.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b097285#synthesis-and-properties-of-2-
azidobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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